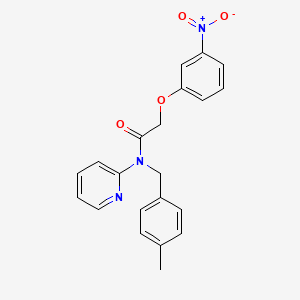![molecular formula C18H27FN2O2 B14987074 N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide](/img/structure/B14987074.png)
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide” is a synthetic organic compound It is characterized by the presence of a dimethylamino group attached to a cyclohexyl ring, a fluorophenoxy group, and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide” typically involves multiple steps:
Formation of the Dimethylamino Cyclohexyl Intermediate: This step involves the reaction of cyclohexylmethyl chloride with dimethylamine under basic conditions to form the dimethylamino cyclohexyl intermediate.
Attachment of the Fluorophenoxy Group: The intermediate is then reacted with 4-fluorophenol in the presence of a suitable base to form the fluorophenoxy derivative.
Formation of the Propanamide Moiety: Finally, the fluorophenoxy derivative is reacted with propanoyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
“N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, “N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be used to study the effects of fluorinated compounds on biological systems. Its interactions with various biological targets could provide insights into the design of new drugs and therapeutic agents.
Medicine
In medicine, “this compound” might be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new medications targeting specific diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its fluorinated structure might impart desirable characteristics such as increased stability, hydrophobicity, or resistance to degradation.
作用機序
The mechanism of action of “N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide” would depend on its specific interactions with molecular targets. These could include:
Binding to Receptors: The compound might bind to specific receptors in the body, modulating their activity and leading to physiological effects.
Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses to external stimuli.
類似化合物との比較
Similar Compounds
- N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-chlorophenoxy)propanamide
- N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-bromophenoxy)propanamide
- N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-methylphenoxy)propanamide
Uniqueness
“N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)propanamide” is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly alter the chemical and biological properties of a compound, often enhancing its stability, lipophilicity, and ability to interact with biological targets.
特性
分子式 |
C18H27FN2O2 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
N-[[1-(dimethylamino)cyclohexyl]methyl]-2-(4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C18H27FN2O2/c1-14(23-16-9-7-15(19)8-10-16)17(22)20-13-18(21(2)3)11-5-4-6-12-18/h7-10,14H,4-6,11-13H2,1-3H3,(H,20,22) |
InChIキー |
MLPMHUOIUSNOAL-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NCC1(CCCCC1)N(C)C)OC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethoxy-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14986991.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B14987003.png)

![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B14987012.png)

![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenoxybutanamide](/img/structure/B14987032.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-cyclopropylacetamide](/img/structure/B14987036.png)
![1-[2-(4-methoxyphenoxy)ethyl]-2-[1-(morpholin-4-yl)ethyl]-1H-benzimidazole](/img/structure/B14987043.png)

![6-bromo-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14987054.png)
![N-(3,5-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B14987056.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14987061.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B14987083.png)
